2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone
Description
2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone is a hydroxyacetophenone derivative characterized by a cyclopropylamine substituent attached to the α-carbon of the acetophenone core.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C11H13NO3/c13-9-4-1-7(5-10(9)14)11(15)6-12-8-2-3-8/h1,4-5,8,12-14H,2-3,6H2 |
InChI Key |
WBYUCQCICGKAMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC(=O)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone typically involves the reaction of 3,4-dihydroxyphenyl ethanone with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The 3,4-dihydroxyphenyl group is known for its ability to scavenge free radicals, contributing to cellular protection against oxidative stress. This property makes 2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone a candidate for further studies in neuroprotection and anti-aging therapies.
Anti-inflammatory Effects
Compounds similar to 2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone have been investigated for their anti-inflammatory properties. The cyclopropylamine moiety may enhance binding affinity to inflammatory mediators or receptors, suggesting a potential therapeutic role in treating inflammatory diseases.
Neuropharmacology
Given the structural similarities with known neuroactive compounds, this compound may interact with neurotransmitter systems. Initial studies suggest potential applications in treating neurological disorders such as depression or anxiety by modulating neurotransmitter levels.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to 2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone:
- Study on Antioxidant Properties : A study demonstrated that derivatives with a similar structure exhibited significant free radical scavenging activity in vitro.
- Neuropharmacological Investigation : Research indicated potential anxiolytic effects when tested in animal models, suggesting efficacy in mood disorders.
- Anti-inflammatory Research : Comparative studies showed that related compounds effectively reduced inflammation markers in experimental models of arthritis.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Substituent-Driven Property Trends
- Ring Size and Reactivity: The cyclopropyl group in the target compound introduces significant steric strain compared to the cyclopentyl analog. This strain may increase chemical reactivity or alter binding interactions in biological systems . Cyclopentylamino derivatives exhibit higher melting points (213–214°C) compared to branched alkylamines (205–207°C), likely due to improved crystalline packing from the larger ring .
- Lipophilicity and Bioavailability: Linear alkyl chains (e.g., heptylamino) enhance lipophilicity, which could improve absorption in biological systems but may reduce aqueous solubility .
- Stability and Functional Groups: Hydrochloride salts (common in amino-substituted analogs) improve stability and solubility in polar solvents . The acetyloxy group’s susceptibility to hydrolysis limits its utility in acidic/basic environments, whereas amino derivatives are more stable under physiological conditions .
Biological Activity
2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone is , with a molecular weight of 221.26 g/mol. The compound features a cyclopropyl group attached to an amino group and a phenolic moiety with two hydroxyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₁O₃ |
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | 2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone |
| CAS Number | Not specified |
Antioxidant Activity
Research indicates that 2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone exhibits significant antioxidant properties. In vitro studies have shown its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress.
- Study Findings : In a DPPH assay, the compound demonstrated a high percentage of radical scavenging activity compared to standard antioxidants such as ascorbic acid.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced inflammation. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : A study conducted on murine macrophages indicated that treatment with the compound led to a significant decrease in TNF-α production, suggesting its potential as an anti-inflammatory agent.
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of 2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone against neurodegenerative diseases. The compound's ability to inhibit neuronal apoptosis and promote cell survival in models of oxidative stress has been highlighted.
- Mechanism : The neuroprotective effects are believed to be mediated through the modulation of signaling pathways such as the PI3K/Akt pathway, which plays a critical role in cell survival.
The biological activity of 2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone is attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : It potentially modulates neurotransmitter receptors, contributing to its neuroprotective effects.
Comparative Analysis
To understand the relative efficacy of 2-(Cyclopropylamino)-1-(3,4-dihydroxyphenyl)ethanone, it is useful to compare it with similar compounds:
| Compound | Activity Type | Efficacy |
|---|---|---|
| 2-Hydroxy-1-naphthaldehyde | Antioxidant | Moderate |
| Curcumin | Anti-inflammatory | High |
| Quercetin | Neuroprotective | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
